molecular formula C12H16FNO B2680531 [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol CAS No. 677312-75-3

[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol

Cat. No.: B2680531
CAS No.: 677312-75-3
M. Wt: 209.264
InChI Key: OVWZGIZXEBPUDG-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol: is an organic compound with the molecular formula C12H16FNO. It features a piperidine ring, a phenyl group, and a fluorine atom, making it a significant molecule in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol typically involves the reaction of 3-fluorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

    [3-Fluoro-4-(piperidin-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [3-Fluoro-4-(piperidin-1-yl)phenyl]amine: Similar structure but with an amine group instead of methanol.

    [3-Fluoro-4-(piperidin-1-yl)phenyl]ketone: Similar structure but with a ketone group instead of methanol.

Uniqueness: The uniqueness of [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol lies in its specific combination of a fluorine atom, piperidine ring, and methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-fluoro-4-piperidin-1-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWZGIZXEBPUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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